(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] is a chiral compound that exhibits axial chirality due to the hindered rotation around the central carbon-carbon bond. This compound is part of the binaphthalene family, which is known for its stability and resistance to racemization. The unique structure of this compound makes it an important ligand in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] can be achieved through several methods. One common approach involves the asymmetric oxidative coupling of 2-naphthol using copper(II) chloride as an oxidant. The chiral ligand in this reaction is (S)-(+)-amphetamine . Another method involves the use of iron(III) chloride as an oxidant, where the mechanism includes the complexation of iron(III) into the hydroxyl group, followed by a radical coupling reaction of the naphthol rings .
Industrial Production Methods
Industrial production of this compound often involves the optical resolution of racemic mixtures. One method uses the alkaloid N-benzylcinchonidinium chloride to form a crystalline inclusion compound, which allows for the separation of enantiomers . Another method involves esterification with pentanoyl chloride, followed by enzymatic hydrolysis using cholesterol esterase .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] has a wide range of applications in scientific research:
Biology: The compound is used in the study of chiral recognition and enantioselective processes.
Mechanism of Action
The mechanism by which (S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] exerts its effects involves its ability to form stable chiral complexes with metal ions. These complexes can then participate in various catalytic processes, promoting enantioselective reactions. The molecular targets and pathways involved include the coordination of the hydroxyl groups to metal centers, which facilitates the formation of chiral environments for catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1,1’-Bi(2-naphthol): Another chiral binaphthalene compound used in asymmetric synthesis.
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Used as a ligand in enantioselective catalysis.
Uniqueness
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] is unique due to its specific chiral configuration and the presence of both hydroxyl and naphthyl groups. This combination allows for the formation of highly stable and selective chiral complexes, making it particularly valuable in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C31H22O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[2-[(R)-hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C31H22O2/c32-28-19-17-22-10-3-6-14-25(22)30(28)29-24-13-5-2-9-21(24)16-18-27(29)31(33)26-15-7-11-20-8-1-4-12-23(20)26/h1-19,31-33H/t31-/m1/s1 |
InChI Key |
IGROPODNLOBHGI-WJOKGBTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.